molecular formula C14H21N3 B13914186 (9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

Cat. No.: B13914186
M. Wt: 231.34 g/mol
InChI Key: BDJDGOJLRMBDOS-AWEZNQCLSA-N
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Description

(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine is a complex organic compound with a unique structure that includes a benzyl group attached to a pyrazino[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine: Lacks the stereochemistry at the 9a position.

    1,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazine: Lacks the benzyl group.

Uniqueness

(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

(9aS)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2/t14-/m0/s1

InChI Key

BDJDGOJLRMBDOS-AWEZNQCLSA-N

Isomeric SMILES

C1CN2CCN(C[C@@H]2CN1)CC3=CC=CC=C3

Canonical SMILES

C1CN2CCN(CC2CN1)CC3=CC=CC=C3

Origin of Product

United States

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